molecular formula C18H20N2O2 B2628419 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride CAS No. 95426-77-0

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B2628419
CAS No.: 95426-77-0
M. Wt: 296.37
InChI Key: PSUFOUIBIRKILS-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is a synthetic tryptamine derivative characterized by a substituted phenyl group (2,3-dimethoxy) and an indole moiety linked via an ethanamine backbone.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-21-17-9-5-7-13(18(17)22-2)14(10-19)15-11-20-16-8-4-3-6-12(15)16;/h3-9,11,14,20H,10,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAHQPMOTZRVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)C2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585871
Record name 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95426-77-0
Record name 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride typically involves several steps:

    Formation of the Indole Group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized by methylation of a phenol group using dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling of the Two Groups: The final step involves the coupling of the indole and dimethoxyphenyl groups through an ethanamine chain. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and dimethoxyphenylamine in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the ethanamine chain, converting it to a simpler amine or alcohol.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives of the indole group.

    Reduction: Reduced forms of the ethanamine chain.

    Substitution: Various substituted derivatives of the dimethoxyphenyl group.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
The compound has been studied for its potential effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that derivatives of this compound may exhibit agonistic properties, which are important in the treatment of mood disorders and anxiety.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)
Sample A5070
Sample B3045

These findings suggest that compounds similar to 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride could be developed as therapeutic agents for depression and anxiety disorders .

2. Antimicrobial Activity
Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications in the dimethoxyphenyl group enhance antimicrobial potency.

CompoundMIC (µg/mL)Inhibition (%)
Compound A0.590
Compound B0.885

These results highlight its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Studies

Case Study 1: Antidepressant Properties
A study conducted on a series of indole derivatives, including our compound, demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased serotonin levels in the brain, which correlates with improved mood and reduced anxiety symptoms .

Case Study 2: Tuberculosis Treatment
In a laboratory setting, researchers synthesized several analogs of the compound to evaluate their effectiveness against drug-resistant strains of tuberculosis. The results showed that certain modifications led to increased potency and lower cytotoxicity compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Tryptamine Derivatives

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine hydrochloride)
  • Structure : Simplest indole-ethylamine backbone lacking phenyl or methoxy substitutions .
  • Molecular Weight : ~196.64 g/mol (C₁₀H₁₃ClN₂).
  • Key Interactions :
    • Binds to HSP90 via hydrogen bonds with GLU527 and TYR604 .
    • Exhibits anti-plasmodial activity .
  • Comparison : The absence of the 2,3-dimethoxyphenyl group in tryptamine HCl reduces steric bulk and may limit receptor selectivity compared to the target compound.
2-(2-Pyridin-2-YL-1H-indol-3-YL)ethanamine Monohydrochloride (CAS 374064-08-1)
  • Structure : Pyridine substitution at the indole 2-position .
  • Molecular Weight : 273.76 g/mol (C₁₅H₁₆ClN₃).
  • Comparison : The pyridinyl group may confer distinct electronic effects compared to the dimethoxyphenyl group, influencing interactions with aromatic or polar residues in target proteins.

Substituted Phenyl-Ethylamine Derivatives

2C-T-2 (2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine)
  • Structure : Ethylthio and dimethoxy substitutions on phenyl .
  • Dimethoxy groups contribute to serotonin receptor affinity .
  • Comparison: The target compound’s 2,3-dimethoxyphenyl group lacks the ethylthio substituent, which may reduce metabolic stability but retain affinity for monoamine receptors.
25I-NBMD (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2,3-methylenedioxyphenyl)methyl]ethanamine)
  • Structure : Iodine and methylenedioxybenzyl substitutions .
  • Key Features :
    • Halogenation (iodine) enhances receptor binding via hydrophobic interactions.
    • Methylenedioxy group increases selectivity for 5-HT₂ receptors .
  • Comparison : The target compound’s lack of halogenation may reduce potency but improve safety profiles.

Alkylated Indole Derivatives

2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine Hydrochloride (CAS 107265-50-9)
  • Structure: Ethyl and methyl groups on indole; dimethylaminoethyl chain .
  • Molecular Weight : 266.81 g/mol (C₁₅H₂₂N₂·HCl).
  • Dimethylamino group introduces cationic character at physiological pH .
  • Comparison : The target compound’s methoxy groups may favor hydrogen bonding over hydrophobic interactions, altering target selectivity.
2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 151410-15-0)
  • Structure : Benzyl substitution at indole 1-position .
  • Molecular Weight : 286.80 g/mol (C₁₇H₁₈ClN₂).
  • Comparison : The target compound’s dimethoxyphenyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity.

Data Tables: Structural and Pharmacological Profiles

Table 1. Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Tryptamine HCl C₁₀H₁₃ClN₂ 196.64 None (core indole-ethylamine)
Target Compound* C₁₈H₂₁ClNO₂ 326.82 2,3-Dimethoxyphenyl, Indol-3-yl
2-(2-Pyridin-2-YL-1H-indol-3-YL)ethanamine C₁₅H₁₆ClN₃ 273.76 Pyridinyl at indole 2-position
2C-T-2 C₁₂H₁₉NO₂S 241.35 Ethylthio, 2,5-dimethoxyphenyl

*Calculated based on structural analogy.

Table 2. Binding Interactions and Pharmacological Effects

Compound Name Target Protein/Receptor Key Interactions Reported Activity Reference
Tryptamine HCl HSP90 Hydrogen bonds with GLU527, TYR604 Anti-plasmodial
2C-T-2 5-HT₂ receptors Hydrophobic interactions via ethylthio Serotonergic agonist
25I-NBMD 5-HT₂A/2C Halogen (iodine)-π interactions High receptor selectivity
Target Compound* Hypothetical targets Methoxy groups for H-bonding; indole for π-stacking Potential CNS activity Inferred

Key Findings and Implications

Substituent Effects :

  • Methoxy Groups : The 2,3-dimethoxyphenyl moiety in the target compound likely enhances hydrogen bonding (e.g., with polar residues like GLU527 in HSP90) compared to alkyl or halogenated analogs .
  • Indole Position : Substitution at indole 3-position (vs. 1- or 2-position) may favor serotonin-like receptor interactions .

Pharmacokinetics :

  • Lipophilic substituents (e.g., benzyl or ethylthio) improve membrane permeability but may increase toxicity .
  • The target compound’s methoxy groups balance solubility and binding specificity.

Safety Profiles :

  • Compounds with halogenation (e.g., 25I-NBMD) show higher potency but raised safety concerns .
  • The absence of halogens in the target compound may offer a safer profile with moderate efficacy.

Biological Activity

2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, a compound with a complex structure involving both indole and phenyl moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H22N2O2·HCl
  • Molecular Weight: 334.84 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The indole moiety is known for its role in modulating serotonin receptors, while the dimethoxyphenyl group enhances binding affinity to certain targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

Cell Line IC50 (µM) Mechanism
HCT-15 (Colon Cancer)1.61 ± 1.92Apoptosis induction
Jurkat (T-cell Leukemia)<10Cell cycle arrest
U251 (Glioblastoma)<5Inhibition of angiogenesis

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

  • Study on Cytotoxicity:
    A study evaluated the cytotoxic effects of this compound on HCT-15 cells. The results indicated an IC50 value of 1.61 µM, suggesting potent activity against colon cancer cells. The study further elucidated that the compound induces apoptosis through mitochondrial pathways.
  • Mechanistic Insights:
    Another investigation focused on the molecular dynamics of the compound's interaction with Bcl-2 proteins. The findings revealed that it binds effectively to Bcl-2, promoting apoptosis in resistant cancer cells.

Research Findings

Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of indole derivatives. The presence of electron-donating groups on the phenyl ring significantly influences binding affinity and biological efficacy.

Key Findings:

  • Modifications at the 2-position of the indole ring enhance receptor binding.
  • The dimethoxy groups increase lipophilicity, improving cellular uptake.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride?

  • Methodological Answer : Synthesis can be adapted from tryptamine derivatives. For example, a two-step approach may involve:
  • Step 1 : Condensation of 2,3-dimethoxybenzaldehyde with indole-3-acetonitrile under acidic conditions to form the β-carboline intermediate .
  • Step 2 : Reduction of the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation, followed by HCl salt formation .
    Purification typically employs recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Purity (>95%) should be confirmed via HPLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To verify the indole ring (δ 7.0–7.5 ppm), ethanamine chain (δ 2.8–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) and isotopic pattern matching the formula C₁₈H₂₁ClN₂O₂ .
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from methoxy groups .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor Binding : Screen for affinity at serotonin (5-HT₂A/2C) and sigma-1 receptors using radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) .
  • Cellular Viability : Assess cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cells at 1–100 µM .
  • Functional Activity : Measure cAMP modulation (e.g., luciferase-based reporter assays) to evaluate GPCR coupling .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and HSP90?

  • Methodological Answer :
  • Target Selection : Use the HSP90α crystal structure (PDB: 3QDD) and prepare the ligand via Gaussian optimization (B3LYP/6-31G*) .
  • Docking Software : AutoDock Vina or Schrödinger Maestro. Key residues for hydrogen bonding (e.g., GLU527, TYR604) and hydrophobic interactions (e.g., PHE583) should be analyzed .
  • Validation : Compare results with known inhibitors (e.g., geldanamycin) and validate via mutagenesis (e.g., K546A mutation disrupting ATP-binding pockets) .

Q. What challenges arise in optimizing the pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Key issues include:
  • Metabolic Stability : Assess hepatic microsomal turnover (human/rat). Methoxy groups may reduce CYP450-mediated oxidation, but the indole ring could undergo glucuronidation .
  • Blood-Brain Barrier (BBB) Penetration : Predict logP (2.5–3.5) and polar surface area (<90 Ų) via SwissADME. Experimental validation via PAMPA-BBB assay .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., besylate) for parenteral administration .

Q. How to resolve contradictory data in receptor binding assays across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation methods .
  • Orthogonal Validation : Cross-check with functional assays (e.g., calcium flux for 5-HT₂A) to distinguish binding affinity from efficacy .
  • Allosteric Effects : Perform Schild analysis to detect non-competitive inhibition or probe dependence in kinetic assays .

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